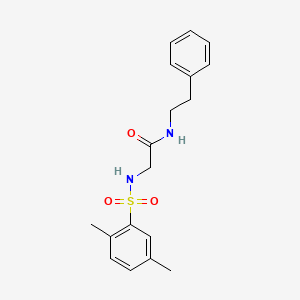
2-(2,5-dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPA is a member of the sulfonamide family of compounds, which are known for their antibacterial, antifungal, and diuretic properties. In recent years, DPA has been the subject of numerous scientific studies due to its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The search for new antimicrobial agents is critical due to the growing resistance of Gram-positive pathogens to existing drugs. Recent research has explored novel thiazole derivatives, including 2-(2,5-dimethylphenylsulfonamido)-N-phenethylacetamide , as potential scaffolds for antimicrobial candidates. These derivatives demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (S. aureus) and vancomycin-resistant Enterococcus faecium. Additionally, some compounds exhibited broad-spectrum antifungal activity against drug-resistant Candida strains .
PON1 Enzyme Inhibition
In a related study, researchers synthesized 1,4-dihydropyridine-substituted sulfonamide derivatives, which included our compound of interest. These derivatives were evaluated for their inhibition effects on the PON1 enzyme. Understanding their impact on this enzyme can provide insights into potential therapeutic applications .
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-8-9-15(2)17(12-14)24(22,23)20-13-18(21)19-11-10-16-6-4-3-5-7-16/h3-9,12,20H,10-11,13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOYLNGWHOKZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2526338.png)
![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)
![4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2526342.png)
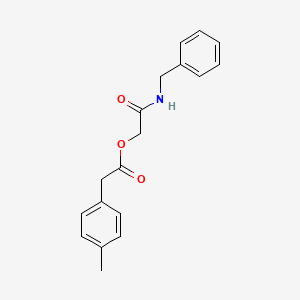
![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)
![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)
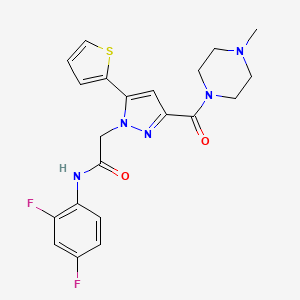
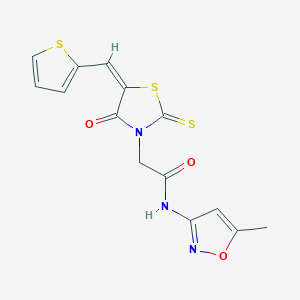
![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)
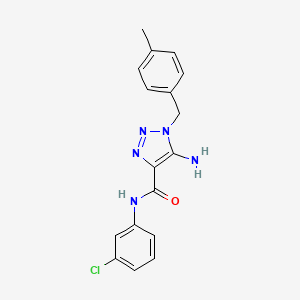
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)